molecular formula C18H22ClFN2O2S B2629413 2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351608-04-2

2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride

Katalognummer: B2629413
CAS-Nummer: 1351608-04-2
Molekulargewicht: 384.89
InChI-Schlüssel: ACSXKYMQSCVPAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Table 1: Structural Comparison with Representative Piperazine Pharmacophores

Feature This Compound Fluoxetine Quetiapine
Core Structure Piperazine Piperidine Dibenzothiazepine
Aromatic Substituent 4-Fluorophenyl, Thiophene Trifluoromethylphenyl Benzothiazepine
Side Chain Hydroxyethyl-thiophene Propylamine Hydroxyethoxyethyl
Salt Form Hydrochloride Hydrochloride Fumarate

This table underscores the unique hybrid characteristics of the compound, blending features from multiple drug classes to optimize target engagement.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S.ClH/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSXKYMQSCVPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H22ClF N2O2S
  • Molecular Weight : 364.89 g/mol
  • CAS Number : 136094883

The presence of a fluorine atom, a thiophene ring, and a piperazine moiety contributes to its unique pharmacological properties. The fluorine substitution is known to enhance lipophilicity and potentially improve binding affinity to biological targets.

Research indicates that this compound exhibits activity through multiple mechanisms, primarily by interacting with various receptors and enzymes involved in cellular signaling pathways. Notably, it has been studied for its role as a potential inhibitor of the PD-L1 pathway, which is critical in immune evasion by tumors.

  • PD-L1 Inhibition : The compound was designed based on a pharmacophore model targeting PD-L1, which is a significant checkpoint protein in cancer immunotherapy. In vitro assays demonstrated that it binds effectively to PD-L1, inhibiting its interaction with PD-1 on T-cells, thus promoting an anti-tumor immune response .
  • Serotonin Receptor Modulation : The piperazine component suggests potential activity on serotonin receptors. Preliminary studies have shown that derivatives of similar compounds exhibit binding affinities for 5-HT1A receptors, which are involved in mood regulation and anxiety disorders .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cell Proliferation Inhibition : The compound showed significant inhibition of proliferation in various cancer cell lines, indicating potential as an anti-cancer agent.
  • Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls.

Case Study 1: Cancer Immunotherapy

In a recent study, the efficacy of this compound was evaluated in vivo using murine models of melanoma. The results indicated a significant reduction in tumor size and enhanced survival rates among treated mice compared to untreated controls. Histological analyses confirmed increased infiltration of CD8+ T-cells within tumor tissues .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the compound's effects on serotonin receptors. It was found that derivatives with similar structural features exhibited varying degrees of affinity for 5-HT receptors. Notably, one derivative showed an IC50 value of 2.50 µM against 5-HT1A receptors, suggesting potential applications in treating mood disorders .

Biological Activity Overview

Activity TypeAssay TypeObserved EffectReference
PD-L1 InhibitionIn vitroSignificant inhibition
Cell ProliferationCancer cell linesReduced proliferation
Apoptosis InductionFlow CytometryIncreased apoptosis
Serotonin Receptor BindingBinding AssayIC50 = 2.50 µM

Vergleich Mit ähnlichen Verbindungen

Structural analogs of this compound vary in aryl groups, heterocycles, and piperazine substituents. Below is a detailed analysis of these variations and their implications.

Aryl Group Modifications

Cyclohexyl vs. 4-Fluorophenyl
  • Compound 1 () : Replaces the 4-fluorophenyl with a cyclohexyl group and substitutes thiophen-2-yl with furan-2-yl.
    • Impact : The cyclohexyl group increases lipophilicity but reduces aromatic interactions. Furan’s lower electron density compared to thiophene may weaken binding affinity .
  • Compound 22 () : Features a 4-(trifluoromethyl)phenyl group.
    • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve pharmacokinetic properties .
4-Methylphenoxy vs. 4-Fluorophenyl
  • Compound (): Contains a 4-methylphenoxy group and a thiazole ring. The thiazole ring offers hydrogen-bonding capabilities distinct from thiophene .

Heterocyclic Ring Variations

Thiophene vs. Furan
  • Compound 1 () : Replaces thiophen-2-yl with furan-2-yl.
    • Impact : Thiophene’s higher electron density and larger atomic radius enhance π-π stacking compared to furan, which may explain superior binding in thiophene-containing analogs .
Pyridine and Thiazole Modifications
  • Compound 14 (): Incorporates a pyridine ring (3-chloro-5-(trifluoromethyl)pyridin-2-yl).

Piperazine Substituent Variations

Hydroxyethyl vs. Trifluoromethylphenyl
  • Compound 8 () : Substitutes the hydroxyethyl chain with a 4-(2-thienyl)butyric acid-derived alkyl group.
    • Impact : The elongated alkyl chain increases hydrophobicity, which might enhance CNS penetration but reduce aqueous solubility .
Hydroxyphenyl vs. Fluorobenzoyl
  • Compound () : Features a 4-hydroxyphenyl-2-oxoethyl group and a 2-fluorobenzoyl moiety.
    • Impact : The hydroxyl group enables hydrogen bonding, while the fluorobenzoyl group balances electronegativity and lipophilicity .

Pharmacological Potential

  • Pruvanserin Hydrochloride () : A structurally distinct piperazine derivative with a 4-fluorophenethyl group and indole-3-carbonitrile.
    • Application : Approved for insomnia and depression, highlighting the therapeutic relevance of fluorophenyl-piperazine scaffolds .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a piperazine core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group and a 4-fluorophenyl-acetyl moiety. The thiophene ring introduces π-π stacking potential, while the fluorophenyl group enhances lipophilicity and metabolic stability. The hydroxyl group may participate in hydrogen bonding, affecting solubility and receptor interactions. Structural analogs in and highlight the importance of fluorinated aromatic systems and heterocyclic substituents in modulating bioactivity and pharmacokinetics .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example:

  • Step 1 : Functionalization of the piperazine ring with a hydroxyethyl-thiophene group via alkylation under inert atmosphere (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Coupling of the 4-fluorophenylacetyl moiety using acyl chloride intermediates in anhydrous solvents like dichloromethane .
  • Step 3 : Final purification via silica gel chromatography with ethyl acetate/petroleum ether gradients .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and purity (e.g., δ 7.35 ppm for aromatic protons in ) .
  • HPLC : Monitors reaction progress and quantifies purity (>95% is typical for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C19H21ClFN3O2S) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Temperature Control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but require precise thermal monitoring to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres prevent degradation of thiophene and fluorophenyl groups .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation steps .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) models) .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals (e.g., in piperazine ring systems) .
  • 2D NMR Techniques : COSY and HSQC can clarify complex coupling patterns, as demonstrated in for bipiperidine derivatives .

Q. What experimental designs are recommended for evaluating its bioactivity and mechanism of action?

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (Ki values < 100 nM suggest high affinity) .
  • Enzyme Inhibition Studies : Test cyclooxygenase (COX) or kinase inhibition via fluorometric assays (IC50 calculations) .
  • In Vivo Models : Use rodent neuroinflammation models to correlate structural features (e.g., fluorophenyl group) with efficacy .

Q. What computational strategies are suitable for studying its interactions with biological targets?

  • Molecular Docking : Use the InChI string (e.g., from ) to generate 3D conformers for docking into receptor active sites (e.g., serotonin receptors) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability, leveraging the compound’s logP (~2.5) and topological polar surface area (~75 Ų) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposition above 150°C (TGA data in ) necessitates storage at 2–8°C .
  • Light Sensitivity : Thiophene and fluorophenyl groups may degrade under UV light; use amber vials for long-term storage .
  • Hydrolytic Degradation : The hydrochloride salt is hygroscopic; store in desiccators with silica gel .

Methodological Notes

  • Contradiction Management : Discrepancies in bioactivity data (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using guidelines from and .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rates) meticulously, as minor variations can significantly impact yields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.